
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a phenyl group with an ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a ligand in the development of new catalysts for asymmetric synthesis.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and ethenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-amino-1-(2-phenyl)propan-2-ol
- (1R,2S)-1-amino-1-(2-ethenylphenyl)butan-2-ol
- (1R,2S)-1-amino-1-(2-ethenylphenyl)ethan-2-ol
Uniqueness
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of the ethenyl group. This combination of features imparts distinct reactivity and biological activity compared to similar compounds. The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, which are not possible with compounds lacking this functional group.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1 |
Clave InChI |
FTYJNULGKZXDNB-KWQFWETISA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1C=C)N)O |
SMILES canónico |
CC(C(C1=CC=CC=C1C=C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
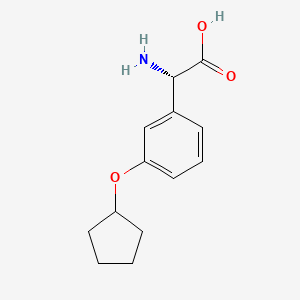
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)
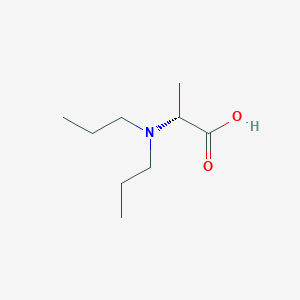

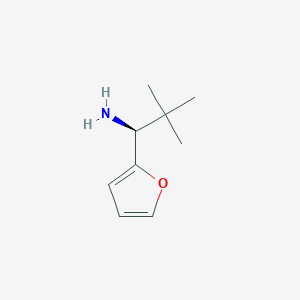
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
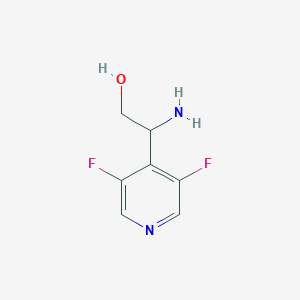
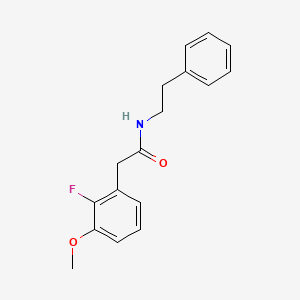


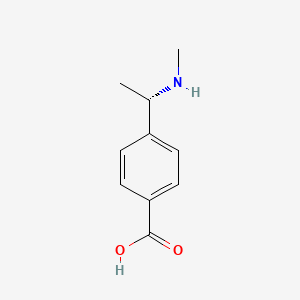
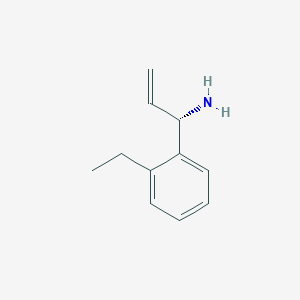
![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)
